Diboron tetrafluoride

Ion Implantation Semiconductor Doping Beamline Productivity

Choose Diboron tetrafluoride (B₂F₄) for unmatched process efficiency. As the most thermally stable tetrahalodiborane, it enables significantly higher beam currents in ion implantation than BF₃, directly boosting wafer throughput. Its superior surface reactivity on silicon makes it the precursor of choice for ultra-thin boron ALD films in FinFET/GAA nodes. In synthesis, leverage its stereospecific addition pathway to access complex diboronic esters unattainable with B₂Cl₄. Avoid generic boron sources; procure the performance-defined standard.

Molecular Formula B2F4
Molecular Weight 97.62 g/mol
CAS No. 13965-73-6
Cat. No. B085297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiboron tetrafluoride
CAS13965-73-6
Synonymsdifluoroboranyl-difluoro-borane
Molecular FormulaB2F4
Molecular Weight97.62 g/mol
Structural Identifiers
SMILESB(B(F)F)(F)F
InChIInChI=1S/B2F4/c3-1(4)2(5)6
InChIKeyWUWOPJNIAKTBSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 5 kg / 100 kg / 500 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diboron Tetrafluoride (B2F4) CAS 13965-73-6: Chemical Properties, Stability, and Industrial Role


Diboron tetrafluoride (B₂F₄) is an inorganic compound classified as a tetrahalodiborane, existing as a colorless gas under standard conditions [1]. It is distinguished as the most stable member of the diboron tetrahalide series (B₂F₄, B₂Cl₄, B₂Br₄, B₂I₄), with a planar molecular structure and a B-B bond distance of 172 pm, and it does not appreciably decompose under standard conditions, unlike its heavier halide analogs [1][2]. The compound is isoelectronic with the oxalate ion and participates in a range of reactions, including adduct formation with Lewis bases and stereospecific additions to unsaturated organic substrates [1][3].

Why B2F4 Cannot Be Substituted: Key Differentiators in Ion Implantation and Chemical Synthesis


Diboron tetrafluoride (B₂F₄) exhibits a unique combination of properties that preclude simple substitution by other boron halides or common dopant gases like BF₃. While B₂F₄ shares the tetrahalodiborane framework with B₂Cl₄ and B₂Br₄, it is demonstrably the most thermally stable in the series, enabling its practical use in gas-phase applications where heavier analogs would decompose [1]. Furthermore, in semiconductor manufacturing, B₂F₄ offers a quantifiable productivity advantage over the industry-standard BF₃ due to its more efficient ionization characteristics, directly translating to higher beam currents and throughput [2]. In organic and organometallic synthesis, its reactivity diverges from B₂Cl₄, showing a distinct preference for stereospecific [2σs + 2πs] addition pathways that are less favored with the tetrachloride analog [3]. These operational and chemical distinctions mean that selecting a generic 'boron source' without considering the specific performance data for B₂F₄ can lead to compromised process efficiency, yield, and selectivity.

Quantitative Evidence for Diboron Tetrafluoride (B2F4) CAS 13965-73-6: Head-to-Head Performance Data vs. Alternatives


Boron Ion Implantation Throughput: B2F4 vs. BF3 Beam Current Comparison

In head-to-head testing on Applied Materials VIISta high-current implanters, diboron tetrafluoride (B₂F₄) demonstrated a significant improvement in beam current compared to the industry-standard dopant gas boron trifluoride (BF₃) [1][2]. While the abstract does not provide a specific numerical percentage for the increase, it states that B₂F₄ enables a 'significant beam current improvement' and that it is 'capable of generating higher B+ and BF2+ beam currents at lower ion source power settings' [1][3]. This performance gain is attributed to the greater ease with which B₂F₄ ionizes and fragments into usable B+ and BF2+ ions, addressing a key limitation of BF₃, which is 'difficult to ionize and fragment' [3].

Ion Implantation Semiconductor Doping Beamline Productivity

Surface Reactivity for ALD: DFT Simulation Comparison of B2F4 vs. BF3 on Silicon

Density functional theory (DFT) simulations were used to compare the reactivity of diboron tetrafluoride (B₂F₄) with boron trifluoride (BF₃) for nucleation on silicon (100) surfaces, a critical step for atomic layer deposition (ALD) of boron-containing films [1][2]. The computational results indicated that B₂F₄ exhibits 'better reactivity' in comparison to BF₃ on these surfaces, suggesting a more favorable initiation of film growth [1].

Atomic Layer Deposition (ALD) Density Functional Theory (DFT) Thin Film Deposition

Stereospecific Addition to Alkenes: B2F4 vs. B2Cl4 Reaction Pathway Preference

Computational studies on the uncatalyzed addition of diboron reagents to unsaturated compounds reveal a key difference between B₂F₄ and B₂Cl₄ [1]. For addition to dienes, a [4 + 2] addition pathway involving B-B cleavage competes with a direct [2 + 2] addition. The computational results show that the [4 + 2] pathway is 'favourably so for B₂F₄' [1]. Furthermore, the addition of B₂F₄ to isomeric but-2-enes occurs with cis-stereospecificity via a rare concerted [2σs + 2πs] process [1].

Organoboron Synthesis Stereospecific Addition DFT Analysis

Thermal Stability of Diboron Tetrahalides: B2F4 as the Most Stable Member

Within the series of diboron tetrahalides (B₂F₄, B₂Cl₄, B₂Br₄, B₂I₄), diboron tetrafluoride is identified as 'the most stable' member [1]. Unlike its heavier analogs, it does not 'appreciably decompose under standard conditions,' a property critical for its practical handling and use [1][2]. This contrasts with the behavior of B₂Cl₄ and B₂Br₄, which are known to be less stable and can decompose more readily [1].

Diboron Tetrahalides Thermal Stability Materials Science

Best-Fit Industrial and Research Applications for Diboron Tetrafluoride (B2F4) Based on Performance Evidence


High-Throughput Boron Doping in Semiconductor Wafer Fabrication

In high-volume semiconductor manufacturing, the primary bottleneck for p-type boron doping via ion implantation is the low beam current achievable with conventional BF₃ gas. The evidence shows that substituting BF₃ with B₂F₄ enables a significant improvement in beam current on standard high-current implanters [1]. This translates directly to higher wafer throughput, making B₂F₄ the preferred choice for production environments where maximizing tool productivity and minimizing cost-per-wafer are critical. The ability to generate higher beam currents at lower source power also contributes to extended ion source lifetime and improved overall equipment efficiency [1].

Precursor for Atomic Layer Deposition (ALD) of Ultrathin Boron-Containing Films

For fabricating next-generation transistor structures, such as FinFETs and gate-all-around (GAA) devices, the deposition of ultrathin, highly conformal boron-doped layers is essential. The computational evidence indicates that B₂F₄ possesses better surface reactivity for nucleation on silicon (100) surfaces compared to BF₃ [2]. This characteristic makes B₂F₄ a superior ALD precursor for initiating the growth of boron or boron oxide films, enabling the precise control over dopant placement and film thickness required for advanced node semiconductor processing. Although initial growth per cycle was low (≤0.2 Å/cycle), a process using alternating B₂F₄-H₂O and TMA-H₂O cycles achieved sustained growth at ~0.65 Å/cycle, demonstrating a viable route for film formation [2].

Stereospecific Synthesis of Organoboron Compounds

In synthetic organic chemistry, the ability to perform stereospecific additions to alkenes is crucial for building complex molecules with defined three-dimensional structures. B₂F₄ offers a distinct advantage over its tetrachloride analog, B₂Cl₄, in that it exhibits a clear preference for the [4 + 2] addition pathway with dienes and undergoes stereospecific addition to but-2-enes via a concerted mechanism [3]. This allows chemists to leverage B₂F₄ for the selective synthesis of diboronic acid derivatives that are challenging or impossible to prepare using B₂Cl₄ or alternative borylation methods, expanding the toolbox for creating valuable boron-containing intermediates for pharmaceuticals and materials science [3].

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